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Compound of Interest

Compound Name: Ianthelliformisamine A TFA

CAS No.: 1643593-28-5

Cat. No.: B608035 Get Quote

Executive Summary & Biological Significance[1]
Ianthelliformisamine A is a marine bromotyrosine-derived alkaloid originally isolated from the

sponge Suberea ianthelliformis. It has garnered significant attention in drug discovery due to its

capacity to act as an antibiotic enhancer, potentiating the activity of conventional antibiotics

(e.g., doxycycline, ciprofloxacin) against resistant Gram-negative bacteria like Pseudomonas

aeruginosa.

This protocol details the total synthesis of Ianthelliformisamine A as its Trifluoroacetate (TFA)

salt. The synthesis follows a convergent strategy involving the coupling of a brominated

cinnamic acid derivative with a selectively protected polyamine scaffold. The protocol

emphasizes the critical final deprotection and Reverse-Phase HPLC (RP-HPLC) purification

steps required to isolate the stable, water-soluble TFA salt form suitable for biological assays.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
Core Scaffold: (E)-3,5-dibromo-4-methoxycinnamic acid.

Polyamine Chain: Spermine (functionalized at the terminal nitrogen).

Salt Form: TFA salt (critical for solubility and stability; typically isolated as a tri- or tetra-TFA

salt depending on pH).
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Retrosynthetic Analysis & Logic
The synthesis is designed to be modular, allowing for the independent preparation of the

aromatic "head" and the polyamine "tail" before final assembly. This minimizes the handling of

the highly polar, charged final product until the very last step.

Strategic Disconnections
Amide Coupling (Late-Stage Assembly): The final bond formed is the amide linkage between

the cinnamic acid derivative and the polyamine.

Polyamine Protection: To ensure regioselectivity (coupling at the terminal primary amine), the

spermine backbone requires orthogonal protection (Boc-groups).

Aromatic Functionalization: The dibromo-methoxy motif is installed early on a benzaldehyde

scaffold to avoid harsh bromination conditions in the presence of the sensitive polyamine.

Figure 1: Retrosynthetic logic for Ianthelliformisamine A, highlighting the convergent assembly

of the bromotyrosine core and the polyamine chain.

Detailed Synthetic Protocol
Phase 1: Synthesis of the Bromotyrosine Core
(Fragment A)
Objective: Synthesize (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid.

Reagents:

3,5-Dibromo-4-hydroxybenzaldehyde (Starting Material)[1]

Methyl iodide (MeI) or TMSCHN₂

Malonic acid[1]

Pyridine, Piperidine

Potassium Carbonate (K₂CO₃)
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Protocol:

Methylation:

Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 equiv) in DMF.

Add K₂CO₃ (2.0 equiv) and MeI (1.5 equiv).

Stir at RT for 4 hours. Quench with water, extract with EtOAc.

Result: 3,5-dibromo-4-methoxybenzaldehyde.

Knoevenagel Condensation:

Dissolve the methylated aldehyde (1.0 equiv) in Pyridine.

Add Malonic acid (2.0 equiv) and catalytic Piperidine (0.1 equiv).

Reflux at 80–100°C for 4–6 hours (monitor CO₂ evolution).

Cool to RT and pour into ice-cold 1M HCl to precipitate the product.

Filter the white/off-white solid and wash with cold water.

Validation: ¹H NMR should show trans-alkene doublets (J ~ 15-16 Hz).

Phase 2: Coupling and Global Deprotection
Objective: Couple Fragment A with Tri-Boc-Spermine and generate the TFA salt.

Reagents:

Fragment A (from Phase 1)

-Tri-Boc-spermine (Commercially available or synthesized via statistical protection)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)

DCM (Dichloromethane), anhydrous

TFA (Trifluoroacetic acid)[2]

Protocol:

Step A: Amide Coupling[3][4]
Activation: In a flame-dried round-bottom flask, dissolve Fragment A (1.0 equiv) in anhydrous

DMF or DCM.

Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at 0°C to activate

the acid.

Coupling: Add

-Tri-Boc-spermine (1.1 equiv) dissolved in minimal DCM.

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under inert atmosphere

(N₂).

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, sat. NaHCO₃, and brine.

Dry over Na₂SO₄ and concentrate.

Intermediate Purification: Flash chromatography (Hexane/EtOAc) to isolate the fully

protected Boc-Ianthelliformisamine A.

Step B: Global Deprotection (TFA Salt Formation)
Dissolution: Dissolve the protected intermediate in DCM (approx. 0.1 M concentration).

Acidolysis: Add TFA dropwise at 0°C until the solvent ratio is 2:1 (DCM:TFA).

Reaction: Stir at RT for 2–3 hours. Monitor by TLC (disappearance of non-polar spot) or LC-

MS.
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Concentration: Remove volatiles under reduced pressure (rotary evaporator). Co-evaporate

with Toluene (3x) or DCM (3x) to remove excess free TFA.

Crude Isolation: The residue is the crude Ianthelliformisamine A TFA salt (often a gum or

hygroscopic solid).

Purification & Quality Control (The Critical Protocol)
The crude TFA salt will contain trace organic impurities and excess counter-ions. RP-HPLC is

mandatory to obtain the high-purity salt required for biological assays.

Purification Workflow
System: Preparative RP-HPLC (e.g., Agilent 1260 Infinity II or equivalent). Column: C18

Preparative Column (e.g., Phenomenex Luna C18(2), 5µm, 250 x 21.2 mm).

Mobile Phases:

Solvent A: Water + 0.1% TFA (v/v)

Solvent B: Acetonitrile (MeCN) + 0.1% TFA (v/v)

Gradient Method:

Time (min) % Solvent B Flow Rate (mL/min) Phase Description

0.0 5 15-20 Equilibration

5.0 5 15-20
Sample

Injection/Wash

35.0 60 15-20
Linear Gradient

Elution

40.0 95 15-20 Column Wash

| 45.0 | 5 | 15-20 | Re-equilibration |

Protocol:
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Sample Prep: Dissolve the crude gum in minimal Water/MeCN (90:10) with 0.1% TFA. Filter

through a 0.22 µm PTFE syringe filter.

Injection: Inject onto the Prep-HPLC column.

Collection: Monitor UV at 254 nm (aromatic absorption) and 210 nm (amide). Collect the

major peak (typically eluting around 30-40% MeCN depending on the column).

Lyophilization: Freeze the collected fractions immediately in liquid nitrogen and lyophilize

(freeze-dry) for 24–48 hours.

Note: Do not use rotary evaporation with heat for the final step, as it can degrade the salt

or form oils. Lyophilization yields a fluffy white powder.

Quality Control (QC) Specifications
Parameter Method Acceptance Criteria

Identity ¹H NMR (D₂O or DMSO-d₆)

Characteristic doublets for

cinnamic alkene (δ 7.3–7.6);

Aromatic singlets (δ 7.8);

Polyamine methylenes (δ 1.5–

3.1).

Purity Analytical HPLC (254 nm)
> 95% Area Under Curve

(AUC).

Mass HR-ESI-MS

[M+H]⁺ consistent with

calculated mass for

C₂₄H₃₂Br₂N₄O₂ (Free base

mass ~568.1).

Counter-ion ¹⁹F NMR

Presence of TFA signal

(approx -76 ppm). Integration

vs. product peaks confirms

stoichiometry (usually 3 or 4

TFA units).
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Figure 2: Purification workflow ensuring removal of organic impurities and isolation of the stable

TFA salt.

Troubleshooting & Scientific Nuances
Solubility Issues: The free base of Ianthelliformisamine A is moderately lipophilic, but the TFA

salt is highly water-soluble. If the product crashes out during HPLC injection, increase the

DMSO or MeCN content in the injection solvent.

Regioisomers: If using statistical coupling (e.g., using unprotected spermine), you will

generate a mixture of

(terminal) and

(internal) acylated products. These are difficult to separate. Recommendation: Always use

-tri-Boc-spermine to guarantee regioselectivity.

Storage: Bromotyrosine alkaloids are generally stable, but the TFA salt is hygroscopic. Store

at -20°C under argon in a desiccator.

Biological Assays: When calculating molarity for MIC assays, you must account for the

molecular weight of the TFA counter-ions.

MW (Free Base) ≈ 568.3 g/mol

MW (Tri-TFA Salt) ≈ 568.3 + (3 × 114.02) ≈ 910.3 g/mol .

Failure to correct for this will result in significant dosing errors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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